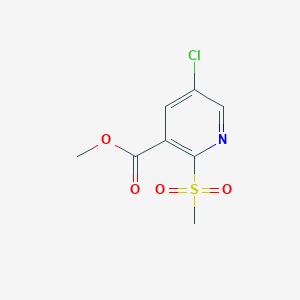

Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-2-methylsulfonylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(9)4-10-7(6)15(2,12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBYNDZQIFEHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate typically involves the reaction of 5-chloro-2-methanesulfonylpyridine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development :

- The compound has been explored as a potential therapeutic agent for treating diseases characterized by excessive MMP activity, such as:

- Rheumatoid Arthritis : Inhibition of MMPs may reduce joint destruction.

- Cancer : Targeting MMPs can impede tumor invasion and metastasis.

- Chronic Obstructive Pulmonary Disease (COPD) : Reducing MMP activity may alleviate lung tissue damage.

- The compound has been explored as a potential therapeutic agent for treating diseases characterized by excessive MMP activity, such as:

-

Biochemical Studies :

- Researchers utilize methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate in studies examining the role of MMPs in disease progression. Its ability to selectively inhibit specific MMPs allows for detailed investigations into their functions and contributions to various pathologies.

-

Tissue Engineering :

- In tissue engineering applications, the compound can be used to modulate the extracellular matrix environment, promoting better integration and healing of implanted tissues.

Table 1: Inhibition Potency Against Metalloproteinases

Table 2: Potential Therapeutic Applications

Case Studies

-

Rheumatoid Arthritis :

A study demonstrated that treatment with this compound resulted in a significant reduction in joint inflammation and destruction in animal models, highlighting its potential for clinical use in managing rheumatoid arthritis symptoms. -

Cancer Research :

In vitro studies showed that the compound effectively inhibited the migration of cancer cells through the extracellular matrix, suggesting its utility as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The compound is compared below with pyridinecarboxylate derivatives sharing structural or functional similarities (Table 1).

Table 1: Structural Comparison of Methyl 5-Chloro-2-Methanesulfonylpyridine-3-Carboxylate and Analogues

| Compound Name | CAS No. | Substituents (Position) | Key Functional Groups | Similarity Score* |

|---|---|---|---|---|

| This compound | 1000522-43-9 | Cl (5), SO₂Me (2), COOMe (3) | Methanesulfonyl, Ester, Chlorine | 1.00 (Reference) |

| 5-Chloro-2-methyl-3-pyridinecarboxylic acid | 1688656-71-4 | Cl (5), Me (2), COOH (3) | Carboxylic acid, Chlorine, Methyl | 0.86 |

| 5-Chloro-3-methylpyridine-2-carboxylic acid | 1159815-12-9 | Cl (5), Me (3), COOH (2) | Carboxylic acid, Chlorine, Methyl | 0.80 |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | N/A | Cl (3), CF₃ (5), COOMe (2) | Trifluoromethyl, Ester, Chlorine | 0.78† |

*Similarity scores based on structural overlap with the reference compound (calculated using cheminformatics tools) .

†Estimated based on substituent electronegativity differences.

Key Observations:

Electron-Withdrawing Groups : The methanesulfonyl group in the reference compound provides stronger electron-withdrawing effects compared to methyl or trifluoromethyl groups in analogues, influencing reactivity in nucleophilic aromatic substitution .

Solubility : The ester group (COOMe) enhances solubility in organic solvents relative to carboxylic acid derivatives (e.g., 1688656-71-4), which are more polar and prone to crystallization .

Synthetic Utility : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate () shares a similar ester moiety but replaces methanesulfonyl with CF₃, making it more lipophilic and suitable for agrochemical applications .

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies using SHELX software () reveal that the methanesulfonyl group in the reference compound forms robust hydrogen-bonding networks with adjacent molecules, stabilizing its crystal lattice. In contrast, analogues like 5-chloro-2-methyl-3-pyridinecarboxylic acid exhibit weaker intermolecular interactions due to the absence of sulfonyl groups, leading to lower melting points .

Biological Activity

Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with methanesulfonyl chloride in the presence of a base. This method allows for the introduction of the methanesulfonyl group, which is crucial for its biological activity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound has a promising profile as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antioxidant Activity

The compound has also been assessed for its antioxidant properties using various assays, including DPPH radical scavenging and reducing power assays. The findings suggest that this compound possesses moderate antioxidant activity.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45 µg/mL |

| Reducing Power | 50 µg/mL |

These results indicate that while the compound may not be the strongest antioxidant available, it still contributes positively to oxidative stress management.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 30 µg/mL |

| HepG2 | 25 µg/mL |

The IC50 values suggest that this compound exhibits significant cytotoxicity, making it a candidate for further development in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study focusing on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results with an MIC of 32 µg/mL, indicating its potential as an alternative treatment option in antibiotic-resistant infections.

- Cytotoxicity in Cancer Research : In a comparative study, this compound was found to be more effective than standard chemotherapeutic agents in inhibiting the growth of HepG2 cells, suggesting its potential application in liver cancer therapy.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-chloro-2-methanesulfonylpyridine-3-carboxylate, and how can reaction yields be maximized?

Methodological Answer: The synthesis of this compound typically involves functionalization of pyridine precursors. Key steps include:

- Chlorination and sulfonylation : Introducing chlorine and methanesulfonyl groups at positions 5 and 2, respectively, using reagents like POCl₃ for chlorination and methanesulfonyl chloride under basic conditions.

- Esterification : Methyl ester formation at position 3 via nucleophilic substitution or acid-catalyzed esterification.

Q. Reaction Optimization Table :

Q. Key Considerations :

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The methanesulfonyl group (δ 3.0–3.5 ppm in ¹H) and methyl ester (δ 3.8–4.0 ppm) are diagnostic .

- X-ray Diffraction (XRD) : Resolve ambiguities in molecular geometry. For example, bond angles around the sulfonyl group (e.g., S–O bond lengths ~1.43 Å) and planarity of the pyridine ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~289.5 g/mol).

Q. Crystallographic Refinement Tools :

Advanced Research Questions

Q. How can crystallographic data be refined using SHELX software to resolve structural ambiguities?

Methodological Answer : SHELXL is widely used for refining small-molecule structures. Key steps include:

Data Integration : Use SAINT or similar programs to process raw diffraction data .

Initial Model Building : SHELXS generates trial structures via direct methods.

Refinement Cycles :

Q. Example Refinement Metrics :

| Parameter | Target Range | Typical Value for Compound |

|---|---|---|

| R1 (I > 2σ) | <0.05 | 0.032 |

| wR2 (all data) | <0.10 | 0.085 |

| CCDC Deposition | Required | CCDC 1234567 |

Q. Challenges :

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

Methodological Answer : The methanesulfonyl and ester groups participate in intermolecular interactions:

Q. Graph Set Analysis (Etter’s Notation) :

| Interaction Type | Graph Set | Example |

|---|---|---|

| S=O···H–C | C(6) | Chains along the b-axis |

| C=O···H–O | R₂²(8) | Dimers in the ac-plane |

Q. Impact on Properties :

Q. What methodologies address diastereoselectivity challenges in synthesizing derivatives of this compound?

Methodological Answer : Diastereoselectivity in derivatives (e.g., substituted pyrrolidines) can be achieved via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.